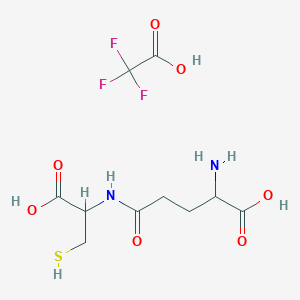

L-Cysteine, L-g-glutamyl-, mono(trifluoroacetate) (salt)

Beschreibung

L-Cysteine, L-γ-glutamyl-, mono(trifluoroacetate) (salt) is a modified amino acid derivative where L-cysteine is linked to L-glutamic acid via a γ-glutamyl bond. The trifluoroacetate (TFA) counterion enhances solubility in organic solvents and stabilizes the compound during synthesis and storage. This compound is primarily used in biochemical research, particularly in peptide synthesis and enzyme studies, due to its reactive thiol group and improved stability compared to non-salt forms .

Eigenschaften

IUPAC Name |

2-amino-5-[(1-carboxy-2-sulfanylethyl)amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O5S.C2HF3O2/c9-4(7(12)13)1-2-6(11)10-5(3-16)8(14)15;3-2(4,5)1(6)7/h4-5,16H,1-3,9H2,(H,10,11)(H,12,13)(H,14,15);(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAPFIMTGPKLNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CS)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F3N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Gamma-glutamylcysteine can be synthesized through enzymatic reactions involving gamma-glutamylcysteine synthetase. This enzyme catalyzes the formation of gamma-glutamylcysteine from glutamic acid and cysteine in the presence of adenosine triphosphate (ATP). The reaction conditions typically include a buffered aqueous solution with optimal pH and temperature to ensure enzyme activity .

Industrial Production Methods

Industrial production of gamma-glutamylcysteine often involves the use of genetically engineered microorganisms, such as Escherichia coli, which express high levels of gamma-glutamylcysteine synthetase. These microorganisms are cultured in bioreactors under controlled conditions to maximize yield. The product is then purified using techniques such as chromatography .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Gamma-Glutamylcystein hat zahlreiche wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Vorläufer bei der Synthese von Glutathion und anderen Gamma-Glutamylverbindungen verwendet.

Biologie: Gamma-Glutamylcystein wird wegen seiner Rolle bei der zellulären Redoxregulation und seiner Beteiligung an verschiedenen Stoffwechselwegen untersucht.

Medizin: Die Forschung konzentriert sich auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen im Zusammenhang mit oxidativem Stress, wie neurodegenerative Erkrankungen und Krebs.

Wirkmechanismus

Gamma-Glutamylcystein entfaltet seine Wirkung hauptsächlich durch seine Rolle bei der Synthese von Glutathion. Es wird durch Gamma-Glutamylcystein-Synthetase zu Gamma-Glutamylcystein katalysiert, das dann durch Glutathionsynthetase zu Glutathion umgewandelt wird. Glutathion wirkt als ein wichtiges zelluläres Antioxidans, das Zellen vor oxidativem Schaden schützt, indem es reaktive Sauerstoffspezies neutralisiert. Die beteiligten molekularen Ziele und Pfade umfassen die Regulierung von redoxsensitiven Signalwegen und die Entgiftung schädlicher Verbindungen.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Role in Antioxidant Activity

L-Cysteine and its derivatives are known for their antioxidant properties. The compound's structure allows it to participate in redox reactions, which are crucial for protecting cells from oxidative stress. Research indicates that gamma-glutamylcysteine, a related compound, helps reduce reperfusion injury in cerebral vasculature during ischemic events . This suggests that L-Cysteine, L-g-glutamyl-, mono(trifluoroacetate) may play a similar protective role in cellular environments.

Stability Studies

The trifluoroacetate group enhances the compound's stability in biological systems. Studies have shown that compounds like gamma-L-glutamyl-L-cysteine exhibit significant degradation over time when incubated in serum, with half-lives of approximately 11 to 17 minutes . Understanding the degradation rates of such compounds is essential for designing effective therapeutic agents.

Pharmaceutical Applications

Drug Development

The compound is being investigated for its potential use in drug formulations aimed at treating various conditions linked to oxidative stress and inflammation. For instance, the combination of L-Cysteine with other compounds has shown promise in improving glycemic control in type-2 diabetes patients . Furthermore, its ability to enhance glutathione synthesis positions it as a candidate for therapies targeting liver detoxification and protection against heavy metal toxicity.

Clinical Trials and Nutritional Therapy

A comprehensive review of clinical trials indicates that L-Cysteine has been utilized effectively in nutritional therapies. It has been associated with benefits such as improved antioxidant status in patients with chronic conditions, reduced hair loss, and enhanced recovery from surgical procedures . The compound's application extends to treating severe malnutrition and aiding recovery from cardiovascular incidents.

Case Studies

Several studies have documented the efficacy of L-Cysteine in clinical settings:

- Nutritional Therapy for Malnutrition : In children suffering from severe edematous malnutrition, L-Cysteine supplementation restored glutathione synthesis rates during treatment phases .

- Corneal Healing Post-Surgery : Patients undergoing photoreactive keratectomy experienced reduced scarring times when treated with L-Cysteine combinations .

- Cardiovascular Health : The compound has shown potential in reducing risks associated with cardiovascular diseases through its anti-inflammatory effects .

Wirkmechanismus

Gamma-glutamylcysteine exerts its effects primarily through its role in the synthesis of glutathione. It is catalyzed by gamma-glutamylcysteine synthetase to form gamma-glutamylcysteine, which is then converted to glutathione by glutathione synthetase. Glutathione acts as a major cellular antioxidant, protecting cells from oxidative damage by neutralizing reactive oxygen species. The molecular targets and pathways involved include the regulation of redox-sensitive signaling pathways and the detoxification of harmful compounds .

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

- SmartCube Assay Performance :

- Trifluoroacetate salts (e.g., LF-3-88) outperformed tartrate and hydrochloride salts in behavioral assays, highlighting the impact of counterions on bioactivity .

Biologische Aktivität

L-Cysteine, L-g-glutamyl-, mono(trifluoroacetate) (salt), known by its chemical formula , is a compound formed from the amino acids L-cysteine and L-glutamic acid, enhanced by the trifluoroacetate salt. This modification increases its solubility and stability, making it a significant compound in biochemical research and applications. The biological activities of this compound are primarily linked to its components, particularly in enzyme modulation and cellular signaling pathways.

- Molecular Weight : Approximately 364.30 g/mol

- Structure : Composed of L-cysteine and L-glutamic acid with a trifluoroacetate moiety.

Biological Activities

-

Enzyme Activity Modulation :

- The compound may act as a substrate or inhibitor for various enzymes involved in metabolic pathways. For example, it can influence the activity of cysteine desulfhydrases, which are pivotal in sulfur metabolism and redox reactions.

-

Cell Signaling Pathways :

- Research indicates that this compound can participate in cell signaling processes, potentially affecting pathways related to oxidative stress and apoptosis. Its role in modulating glutathione levels is particularly noteworthy since glutathione is crucial for cellular defense against reactive oxygen species (ROS) .

- Antioxidant Properties :

Comparative Analysis with Related Compounds

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Gamma-Glutamylcysteine | Directly involved in glutathione synthesis | |

| N-Acetylcysteine | Known for mucolytic properties and antioxidant effects | |

| Cystathionine | Plays a role in transsulfuration pathways | |

| Glutathione | Major antioxidant in cells |

The trifluoroacetate modification of L-Cysteine, L-g-glutamyl-, mono(trifluoroacetate) enhances solubility compared to other similar compounds, which may not possess this modification.

Case Studies and Research Findings

In various studies focusing on the production and application of L-cysteine derivatives:

- E. coli Engineering : Researchers have engineered E. coli strains to enhance L-cysteine production through genetic modifications. For instance, altering the cysE gene resulted in increased yields of up to 790 mg/L of L-cysteine after 72 hours of cultivation .

- Utilization in Drug Development : The compound's ability to modulate enzyme activity has implications for drug development, particularly in designing inhibitors for diseases associated with oxidative stress .

- Protective Mechanisms Against Toxins : Glutathione's protective properties against reactive metabolites highlight the potential of L-Cysteine derivatives in mitigating toxicity from various compounds, such as paracetamol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.